![molecular formula C14H16NO+ B049002 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium CAS No. 118177-96-1](/img/structure/B49002.png)
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium selectively antagonizes the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium binding to the mGluR5 receptor prevents the activation of downstream signaling pathways, which leads to a decrease in the release of glutamate and other neurotransmitters.
Biochemische Und Physiologische Effekte
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuroinflammation. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that is involved in neuronal survival and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for the specific targeting of this receptor in various experimental settings. It also has a high affinity for the mGluR5 receptor, which allows for the use of lower concentrations of the compound in experiments. However, 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. It also has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium. One direction is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another direction is the investigation of the potential therapeutic applications of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium in various neurological and psychiatric disorders. Additionally, the study of the downstream signaling pathways and molecular mechanisms of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can provide insights into the physiological and pathological roles of the mGluR5 receptor in the central nervous system.
Synthesemethoden
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can be synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with ethyl bromide in the presence of potassium carbonate to yield 2-(4-methoxyphenyl)ethyl bromide. The second step involves the reaction of 2-(4-methoxyphenyl)ethyl bromide with pyridine in the presence of potassium carbonate to yield 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
118177-96-1 |
|---|---|
Produktname |
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium |
Molekularformel |
C14H16NO+ |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)ethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16NO/c1-16-14-7-5-13(6-8-14)9-12-15-10-3-2-4-11-15/h2-8,10-11H,9,12H2,1H3/q+1 |
InChI-Schlüssel |
OBHGZJVYTSKPAH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Synonyme |
1-[2-(4-methoxyphenyl)ethyl]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



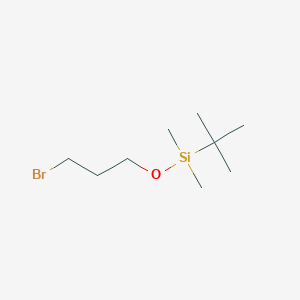
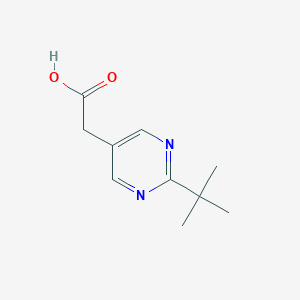

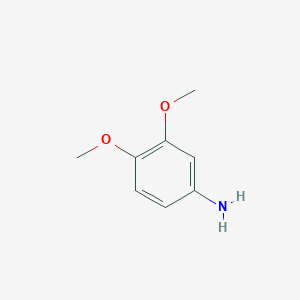
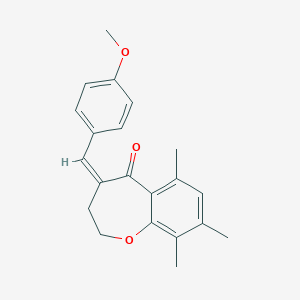
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)

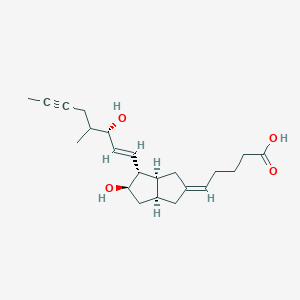

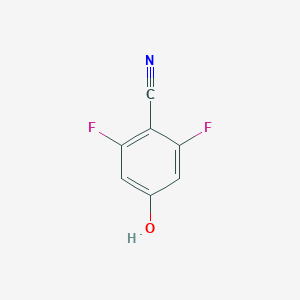
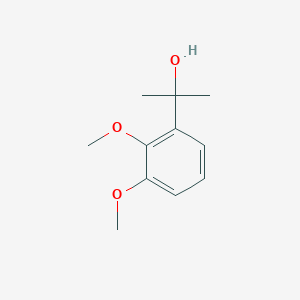
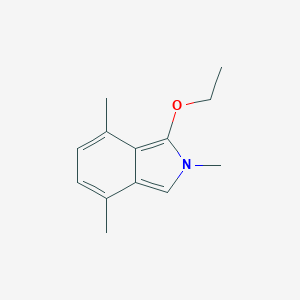
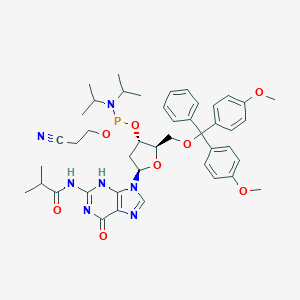
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)